molecular formula C11H12N4O2 B15321887 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine

Katalognummer: B15321887
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: QOROMFGSEGOOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at the 1-position, a 2-methyl-5-nitrophenyl group at the 3-position, and an amine group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.

    Alkylation: The methyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, dyes, and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(2-nitrophenyl)-1h-pyrazol-5-amine: This compound lacks the methyl group at the 2-position of the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-Methyl-3-(4-nitrophenyl)-1h-pyrazol-5-amine: The position of the nitro group on the phenyl ring is different, which can influence the compound’s properties and interactions.

    1-Methyl-3-(2-methyl-4-nitrophenyl)-1h-pyrazol-5-amine: The nitro group is positioned differently, potentially altering the compound’s reactivity and biological effects.

Eigenschaften

Molekularformel

C11H12N4O2

Molekulargewicht

232.24 g/mol

IUPAC-Name

2-methyl-5-(2-methyl-5-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C11H12N4O2/c1-7-3-4-8(15(16)17)5-9(7)10-6-11(12)14(2)13-10/h3-6H,12H2,1-2H3

InChI-Schlüssel

QOROMFGSEGOOOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NN(C(=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.